
9H-telluroxanthene
Übersicht
Beschreibung
9H-telluroxanthene is a chemical compound with the formula C13H10Te . It is a derivative of xanthene, a tricyclic aromatic compound . The molecule contains a total of 24 atoms, including 10 Hydrogen atoms and 13 Carbon atoms .
Molecular Structure Analysis
This compound contains a total of 25 bonds, including 17 non-H bonds, 13 multiple bonds, 1 double bond, 12 aromatic bonds, 3 six-membered rings, 2 ten-membered rings, and 1 thioketone .Wissenschaftliche Forschungsanwendungen
Reductive Dimerizations
- Zinc-Mediated Reductive Dimerizations: 9H-Telluroxanthene undergoes zinc-mediated reductive dimerization to form bistricyclic ethanes. The process shows selectivity towards tellurium-bridged bistricyclic ethanes (Levy & Agranat, 2000).
Stereochemistry and Conformational Behavior
- Conformations and Stereochemistry in Selenium and Tellurium Bridges: this compound's structure and behavior are significantly influenced by selenium and tellurium bridges. It adopts distinct conformations, with specific folding dihedrals and pyramidalization degrees, indicating the influence of tellurium on its stereochemistry (Levy et al., 2001).
Overcrowded Bistricyclic Aromatic Enes
- Overcrowded Homomerous Bistricyclic Aromatic Enes: The molecular structure of this compound shows unique overcrowding features, especially in its fjord regions. This overcrowding is evident in the short contact distances observed in the structure (Levy et al., 2000).
Fluorescence Probes for Redox Reactions
- Organotellurium Fluorescence Probes: this compound derivatives serve as effective probes for redox reactions. These compounds are nonfluorescent but produce singlet oxygen, making them suitable for studying redox processes (Kryman et al., 2013).
Free Radicals and Radical Anions
- One-Electron Reductions and EPR Studies: The one-electron reduction of telluroxanthyl leads to the formation of stable radicals. The distribution of spin density in these radicals has been studied, providing insights into the properties of telluroxanthene derivatives (Bumber et al., 1988).
Synthesis and Applications in Organic Chemistry
- Novel Synthesis Methods and Organic Chemistry Applications: New methods for synthesizing telluroxanthene and its derivatives have been developed, expanding its applications in organic chemistry and materials science (Lohner & Praefcke, 1981).
Reactions with Nucleophiles
- Reactivity with Nucleophiles: 10-Telluroniaanthracene perchlorates, related to this compound, react with nucleophiles to form various telluroxanthene derivatives, showcasing its reactivity and potential for creating diverse compounds (Ladatko et al., 1989).
Photocatalytic Oxidation
- Photocatalytic Oxidation Processes: Telluroxanthene derivatives can be oxidized using visible light and molecular oxygen, highlighting their potential in photocatalytic applications (Torregrosa-Chinillach & Chinchilla, 2021).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
9H-telluroxanthene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Te/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)14-12/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJUAUHAQVBGGHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2[Te]C3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Te | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10369231 | |
| Record name | 9H-telluroxanthene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10369231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261-42-7 | |
| Record name | 9H-telluroxanthene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10369231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


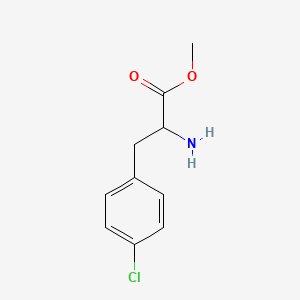

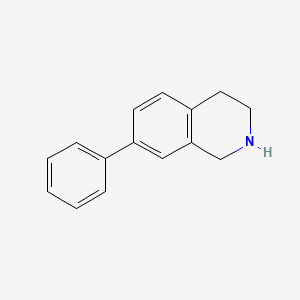
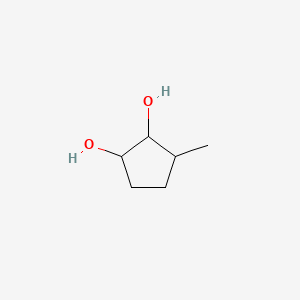
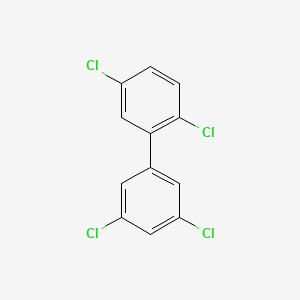

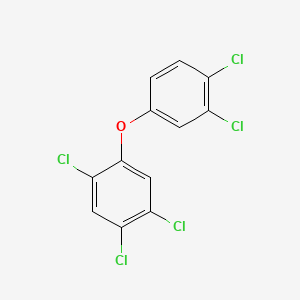



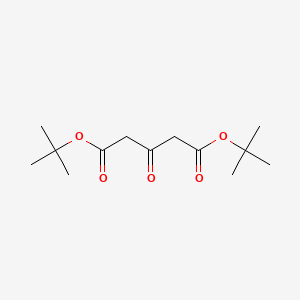
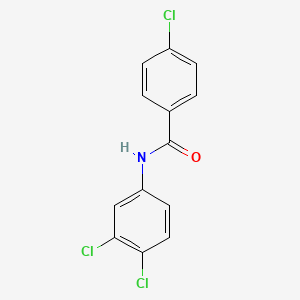

![1,4-Dithiaspiro[4.5]decan-8-ol](/img/structure/B1596632.png)
